molecular formula C28H24N4O2S2 B4952215 5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4952215
M. Wt: 512.6 g/mol
InChI Key: BPRIWDYTEFIURX-UHFFFAOYSA-N
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Description

The compound 5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidine ring system.

    Introduction of the Benzyl(methyl)amino Group: This can be achieved through nucleophilic substitution reactions where a benzyl(methyl)amine is introduced to the core structure.

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.

    Interact with DNA/RNA: Affect the replication and transcription of genetic material.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with similar compounds such as:

    Pyrido[1,2-A]pyrimidine Derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone ring but different substituents, affecting their reactivity and applications.

    Benzyl(methyl)amino Substituted Compounds: Molecules with the benzyl(methyl)amino group but different core structures, influencing their overall behavior and uses.

The uniqueness of This compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S2/c1-30(19-21-12-6-3-7-13-21)25-22(26(33)31-16-9-8-14-24(31)29-25)18-23-27(34)32(28(35)36-23)17-15-20-10-4-2-5-11-20/h2-14,16,18H,15,17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRIWDYTEFIURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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